

# N-Iodoacetyltyramine: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: *N-Iodoacetyltyramine*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of **N-Iodoacetyltyramine**, a key reagent in bioconjugation and molecular biology.

## Core Chemical Properties

**N-Iodoacetyltyramine**, systematically named N-[2-(4-hydroxyphenyl)ethyl]-2-iodoacetamide, is a derivative of tyramine featuring a reactive iodoacetyl group. This functional group makes it an effective alkylating agent, particularly for targeting sulfhydryl groups in proteins.<sup>[1]</sup>

## Quantitative Data Summary

While specific experimental values for melting point, boiling point, and solubility are not consistently reported in publicly available literature, the fundamental properties of **N-Iodoacetyltyramine** are summarized below. For precise, lot-specific data, consulting the supplier's technical data sheet is recommended.

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>12</sub> INO <sub>2</sub>	[2][3]
Molecular Weight	305.11 g/mol	[1][4]
Appearance	White to off-white powder/solid	[5][6]
Purity	≥97% (by NMR)	[5][6]
Storage Temperature	0-8 °C, protect from light	[6]
IUPAC Name	N-[2-(4-hydroxyphenyl)ethyl]-2-iodoacetamide	[4]
CAS Number	53527-07-4	[4]

## Synthesis of N-Iodoacetyltyramine

The primary synthetic route to **N-Iodoacetyltyramine** involves the acylation of the primary amine of tyramine with a reactive iodoacetylating agent, such as iodoacetic anhydride or iodoacetyl chloride.[1] The reaction is typically carried out in an organic solvent in the presence of a base to neutralize the acid generated. High yields of over 85% have been reported under anhydrous conditions.

## Experimental Protocol: Synthesis of N-Iodoacetyltyramine

This protocol is a representative procedure based on established chemical principles for the acylation of amines. Optimization may be required for specific laboratory conditions and scales.

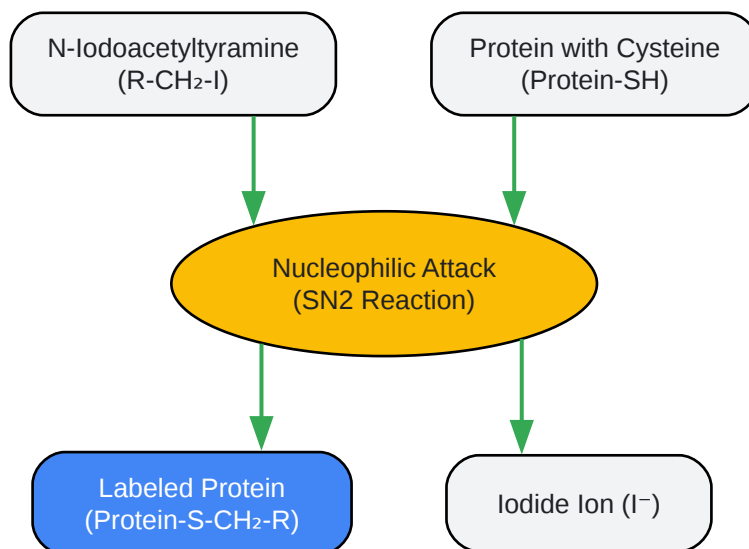
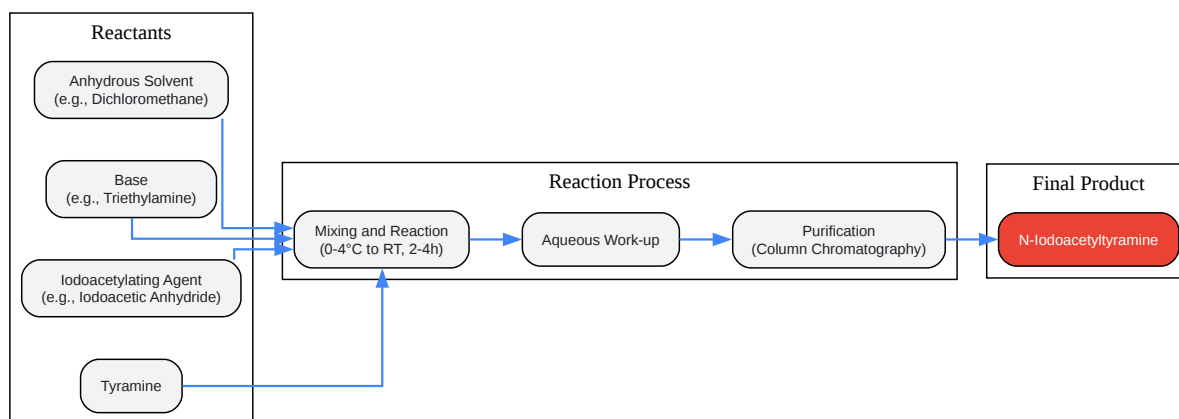
Materials:

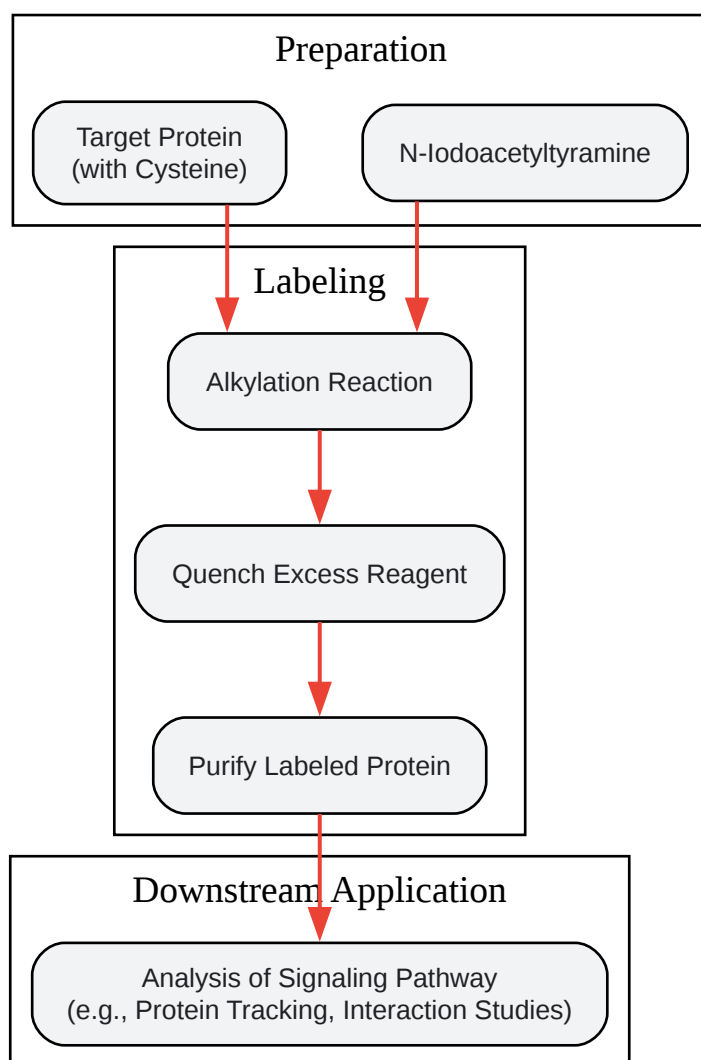
- Tyramine
- Iodoacetic anhydride or Iodoacetyl chloride
- Anhydrous Dichloromethane (DCM) or similar aprotic solvent
- Triethylamine (TEA) or another suitable non-nucleophilic base

- Argon or Nitrogen gas for inert atmosphere
- Standard laboratory glassware and stirring equipment
- Rotary evaporator
- Silica gel for column chromatography (if further purification is needed)

Procedure:

- Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve tyramine in anhydrous dichloromethane.
- Addition of Base: Add a slight molar excess (approximately 1.1 equivalents) of triethylamine to the solution with stirring.
- Addition of Acylating Agent: Slowly add a solution of iodoacetic anhydride or iodoacetyl chloride (approximately 1.05 equivalents) in anhydrous dichloromethane to the reaction mixture. Maintain the temperature at 0-4 °C using an ice bath to control the exothermic reaction.
- Reaction: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Purification (Optional): If necessary, purify the crude product by silica gel column chromatography to obtain pure **N-Iodoacetyltyramine**.
- Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and HPLC.<sup>[1]</sup>





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## References

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